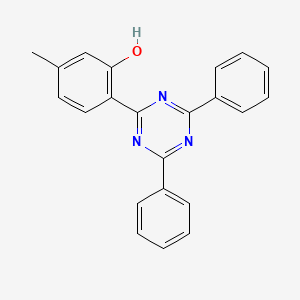
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one is a complex organic compound known for its unique structure and properties. This compound features a triazine ring substituted with phenyl groups and a cyclohexadienone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4,6-diphenyl-1,3,5-triazin-2(1H)-one with a suitable methylcyclohexadienone derivative. The reaction conditions often include the use of solvents like toluene or chloroform and catalysts to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted triazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as UV stabilizers and polymer additives.
Mechanism of Action
The mechanism of action of 6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a UV absorber, protecting materials from degradation by absorbing harmful UV radiation. In biological systems, it may interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Diphenyl-1,3,5-triazin-2(1H)-one
- 2,4,6-Tri-substituted-1,3,5-triazines
- Hexamethylmelamine
Uniqueness
6-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-methylcyclohexa-2,4-dien-1-one stands out due to its unique combination of a triazine ring and a cyclohexadienone moiety. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
163350-84-3 |
|---|---|
Molecular Formula |
C22H17N3O |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-methylphenol |
InChI |
InChI=1S/C22H17N3O/c1-15-12-13-18(19(26)14-15)22-24-20(16-8-4-2-5-9-16)23-21(25-22)17-10-6-3-7-11-17/h2-14,26H,1H3 |
InChI Key |
QRQKZOPLBQCQFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















